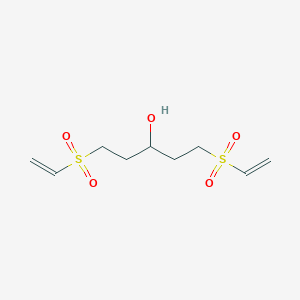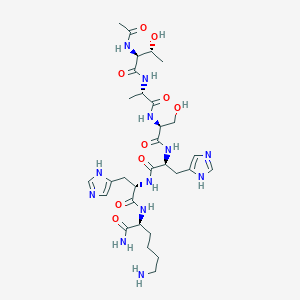
N-Acetyl-L-threonyl-L-alanyl-L-seryl-L-histidyl-L-histidyl-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-threonyl-L-alanyl-L-seryl-L-histidyl-L-histidyl-L-lysinamide is a synthetic peptide composed of seven amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-threonyl-L-alanyl-L-seryl-L-histidyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-threonyl-L-alanyl-L-seryl-L-histidyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-threonyl-L-alanyl-L-seryl-L-histidyl-L-histidyl-L-lysinamide has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Medical Research: Explored for its role in modulating immune responses and as a potential biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-threonyl-L-alanyl-L-seryl-L-histidyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence signal transduction pathways, protein-protein interactions, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-alanyl-L-glutamine: Another peptide with different amino acid composition.
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Dapiglutide: A peptide with a similar structure but different biological activity.
Uniqueness
N-Acetyl-L-threonyl-L-alanyl-L-seryl-L-histidyl-L-histidyl-L-lysinamide is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to interact with specific molecular targets sets it apart from other peptides with different sequences.
Propiedades
Número CAS |
500906-80-9 |
|---|---|
Fórmula molecular |
C30H48N12O9 |
Peso molecular |
720.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C30H48N12O9/c1-15(37-30(51)24(16(2)44)38-17(3)45)26(47)42-23(12-43)29(50)41-22(9-19-11-34-14-36-19)28(49)40-21(8-18-10-33-13-35-18)27(48)39-20(25(32)46)6-4-5-7-31/h10-11,13-16,20-24,43-44H,4-9,12,31H2,1-3H3,(H2,32,46)(H,33,35)(H,34,36)(H,37,51)(H,38,45)(H,39,48)(H,40,49)(H,41,50)(H,42,47)/t15-,16+,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
HJWJHRYTGFDTSZ-XTNUXMNESA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C)O |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)N)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
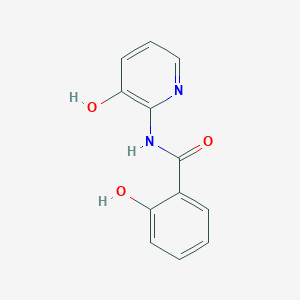
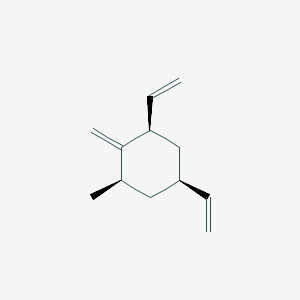
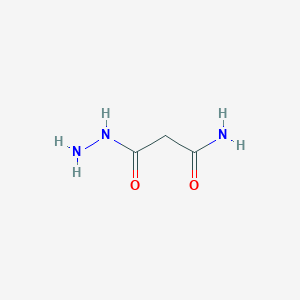
![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)


![(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate](/img/structure/B14226228.png)
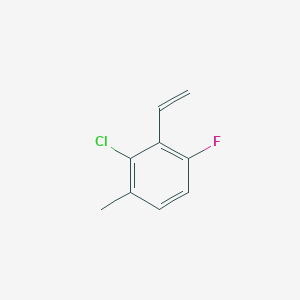

![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
